molecular formula C15H15N3O B13189822 2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile

2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile

Cat. No.: B13189822
M. Wt: 253.30 g/mol
InChI Key: BGCMBWPFMHCMAO-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile is an organic compound with the molecular formula C15H15N3O It is a derivative of benzonitrile, featuring a pyridine ring and a methoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 2-methoxyethylamine.

    Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to couple 4-bromopyridine with a boronic acid derivative of benzonitrile.

    Amination: The resulting intermediate is then subjected to nucleophilic substitution with 2-methoxyethylamine to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production would require efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-(2-methoxyethylamino)-5-pyridin-4-ylbenzonitrile

InChI

InChI=1S/C15H15N3O/c1-19-9-8-18-15-3-2-13(10-14(15)11-16)12-4-6-17-7-5-12/h2-7,10,18H,8-9H2,1H3

InChI Key

BGCMBWPFMHCMAO-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)C2=CC=NC=C2)C#N

Origin of Product

United States

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